An In-depth Technical Guide to 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol: Synthesis, Properties, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of a novel derivative, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol , a compound of significant interest for advanced drug discovery programs. Due to the limited publicly available data on this specific dibrominated analog, this document establishes a foundational understanding by first detailing the synthesis and known biological activities of its parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol . Subsequently, this guide extrapolates the physicochemical properties, proposes a detailed synthetic pathway, and discusses the potential therapeutic applications of the target dibromo-derivative, grounded in established principles of medicinal and organic chemistry. This whitepaper aims to serve as a critical resource for researchers engaged in the development of next-generation therapeutics.
The 1,8-Naphthyridine Core: A Cornerstone of Medicinal Chemistry
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, is a cornerstone of numerous successful therapeutic agents.[3] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The well-known antibacterial agent, nalidixic acid, is a classic example of a marketed drug built upon the 1,8-naphthyridine core.[4] The therapeutic landscape of 1,8-naphthyridine derivatives is vast, with compounds exhibiting a broad spectrum of pharmacological activities, including:
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Antimicrobial and Antibacterial: Many 1,8-naphthyridine derivatives function by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.[4][5]
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Anticancer: Certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some acting as topoisomerase II inhibitors.[2][6]
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Antiviral, Anti-inflammatory, and Antiprotozoal: The versatility of the 1,8-naphthyridine scaffold has led to the exploration and discovery of its potential in a multitude of other therapeutic areas.[7]
The Parent Compound: 7-Amino-4-methyl-1,8-naphthyridin-2-ol
A comprehensive understanding of the parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol, is essential for predicting the properties and potential of its dibrominated analog.
Physicochemical Properties
The key physicochemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | Smolecule[5] |
| Molecular Weight | 175.19 g/mol | Smolecule[5] |
| Appearance | Likely a solid | Inferred |
| Melting Point | 405 °C (with decomposition) | Smolecule[5] |
| CAS Number | 1569-15-9 | Smolecule[5] |
Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol
The synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol can be achieved through various established synthetic routes. One of the most common and versatile methods is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9]
This protocol outlines a plausible synthetic route based on the principles of the Friedländer synthesis.
Step 1: Synthesis of 2-Amino-6-methylnicotinaldehyde (Intermediate 1)
The synthesis of the key aldehyde intermediate is a critical first step.
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Reagents: 2,6-Diaminopyridine, 3-Oxo-butyraldehyde dimethyl acetal.
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Procedure:
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A mixture of 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal is refluxed in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene, with continuous removal of water using a Dean-Stark apparatus.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.
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Step 2: Condensation and Cyclization to form 7-Amino-4-methyl-1,8-naphthyridin-2-ol (Final Product)
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Reagents: 2-Amino-6-methylnicotinaldehyde (Intermediate 1), Ethyl acetoacetate, Base catalyst (e.g., piperidine or sodium ethoxide).
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Procedure:
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To a solution of 2-Amino-6-methylnicotinaldehyde in ethanol, ethyl acetoacetate and a catalytic amount of piperidine are added.
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The mixture is refluxed for several hours, with reaction progress monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
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The crude product is washed with cold ethanol and dried under vacuum to yield 7-Amino-4-methyl-1,8-naphthyridin-2-ol.
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Caption: Synthetic workflow for 7-Amino-4-methyl-1,8-naphthyridin-2-ol.
Known Biological Activities
7-Amino-4-methyl-1,8-naphthyridin-2-ol has been investigated for its biological activities, demonstrating potential as both an antimicrobial and anticancer agent.
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Antibacterial Activity: Research suggests that this compound exhibits activity against various Gram-positive and Gram-negative bacteria.[5] The proposed mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[5]
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Antifungal Activity: Some studies have also indicated potential antifungal properties.[5]
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Anticancer Potential: As a member of the 1,8-naphthyridine class, this compound is a candidate for anticancer drug development, potentially acting through mechanisms like topoisomerase II inhibition.[2][6]
The Target Compound: 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol
The introduction of bromine atoms to a pharmacologically active scaffold is a well-established strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability.
Extrapolated Physicochemical Properties
The introduction of two bromine atoms is expected to significantly alter the physicochemical properties of the parent compound.
| Property | Extrapolated Value | Rationale |
| Molecular Formula | C₉H₇Br₂N₃O | Addition of two bromine atoms and removal of two hydrogen atoms. |
| Molecular Weight | 332.99 g/mol | Calculated based on the molecular formula. |
| Lipophilicity (LogP) | Increased | The addition of two large, hydrophobic bromine atoms will increase the molecule's affinity for nonpolar environments. |
| Melting Point | Likely higher | Increased molecular weight and potential for stronger intermolecular interactions could lead to a higher melting point. |
| Solubility | Likely decreased in aqueous media | The increase in lipophilicity will likely reduce solubility in polar solvents. |
Proposed Synthesis of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol
The synthesis of the target dibromo-derivative would likely proceed via electrophilic aromatic bromination of the parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol. The regioselectivity of this reaction will be directed by the existing substituents on the naphthyridine core. The amino group at position 7 and the hydroxyl/oxo group at position 2 are both activating, ortho-, para-directing groups. The methyl group at position 4 is a weakly activating, ortho-, para-director.
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The amino group at C7 will strongly activate the C6 and C8 positions for electrophilic attack.
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The hydroxyl/oxo group at C2 will activate the C3 position.
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The methyl group at C4 will activate the C3 and C5 positions.
Considering the combined directing effects, the most likely positions for bromination are C3 and C6.
This proposed protocol is based on standard electrophilic aromatic bromination methods.
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Reagents: 7-Amino-4-methyl-1,8-naphthyridin-2-ol, N-Bromosuccinimide (NBS) (2.2 equivalents), Acetic acid or other suitable solvent.
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Procedure:
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7-Amino-4-methyl-1,8-naphthyridin-2-ol is dissolved in glacial acetic acid.
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N-Bromosuccinimide (2.2 equivalents) is added portion-wise to the solution at room temperature.
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The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction, with progress monitored by TLC and/or LC-MS.
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Upon completion, the reaction mixture is poured into ice water to precipitate the product.
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The solid is collected by filtration, washed with water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.
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The crude product is dried and purified by recrystallization or column chromatography to yield 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol.
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Caption: Proposed synthetic route to the dibromo-derivative.
Predicted Biological Activity and Therapeutic Potential
The introduction of bromine atoms is anticipated to have a significant impact on the biological activity of the parent compound.
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Enhanced Antimicrobial Activity: Studies on other 1,8-naphthyridinone derivatives have shown that the introduction of a bromine atom at the C-6 position can enhance antibacterial activity.[4] Therefore, it is highly probable that 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol will exhibit potent antimicrobial properties, potentially with an improved spectrum of activity or efficacy against resistant strains.
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Potent Anticancer Activity: Halogenated 1,8-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6] The increased lipophilicity of the dibromo-derivative may enhance its ability to cross cell membranes, potentially leading to improved anticancer potency. The bromine atoms could also engage in halogen bonding with the target protein (e.g., topoisomerase II), further enhancing binding affinity.
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Structure-Activity Relationship (SAR):
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The amino group at C7 is often crucial for activity, potentially forming key hydrogen bonds with the biological target.
-
The hydroxyl/oxo group at C2 is also a common feature in bioactive 1,8-naphthyridines and is likely important for target engagement.
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The methyl group at C4 may influence the conformation of the molecule and its interaction with the target.
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The bromine atoms at C3 and C6 are expected to significantly enhance the biological activity through a combination of electronic and steric effects, as well as by increasing the lipophilicity of the molecule.
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Caption: Key structural features influencing the biological activity.
Future Directions and Conclusion
While the information on 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is currently limited, this technical guide provides a strong foundation for its further investigation. The extrapolated properties and proposed synthetic route offer a clear path for its synthesis and characterization. The predicted enhancement in antimicrobial and anticancer activities makes this compound a highly attractive target for drug discovery programs.
Future research should focus on:
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Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol to confirm its structure.
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In Vitro Biological Evaluation: Comprehensive screening of the compound against a panel of bacterial and fungal strains, as well as a diverse range of cancer cell lines, to determine its potency and spectrum of activity.
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Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms by which this compound exerts its biological effects.
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Lead Optimization: Further structural modifications to optimize the potency, selectivity, and pharmacokinetic properties of this promising scaffold.
References
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Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel), 17(12), 1705. [Link]
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Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. [Link]
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Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28087–28095. [Link]
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Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]
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Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. [Link]
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Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]
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Park, J. E., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3749-3756. [Link]
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de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
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de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
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